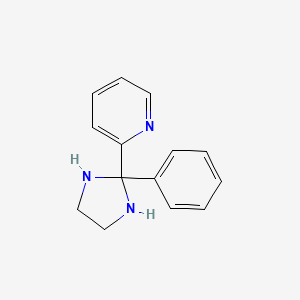

2-(2-Phenylimidazolidin-2-yl)pyridine

Description

Properties

Molecular Formula |

C14H15N3 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

2-(2-phenylimidazolidin-2-yl)pyridine |

InChI |

InChI=1S/C14H15N3/c1-2-6-12(7-3-1)14(16-10-11-17-14)13-8-4-5-9-15-13/h1-9,16-17H,10-11H2 |

InChI Key |

CMBDKCLBVHEUBG-UHFFFAOYSA-N |

SMILES |

C1CNC(N1)(C2=CC=CC=C2)C3=CC=CC=N3 |

Canonical SMILES |

C1CNC(N1)(C2=CC=CC=C2)C3=CC=CC=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

vs. (E)-2-[6-(Phenyldiazenyl)pyridin-2-yl]-1H-benzo[d]imidazole (L2)

- Structural Differences : L2 incorporates a benzimidazole core (fused benzene and imidazole rings) and a phenyldiazenyl (-N=N-) group, enabling extended conjugation and photoisomerization capabilities. In contrast, this compound lacks aromatic fusion and azo functionality, resulting in reduced planarity and electronic delocalization .

- Synthesis : L2 is synthesized via a coupling reaction in pyridine using tetrabutylammonium bromide (TBAB) and NaOH, suggesting that similar methods could apply to the target compound’s imidazolidine formation .

- Applications : L2’s azo group may confer photoresponsive behavior, while the target’s saturated imidazolidine could enhance stability in biological or catalytic environments.

vs. 2-(1H-Imidazol-2-Yl)-Pyridine

- Aromaticity vs. Saturation: The unsaturated imidazole ring in 2-(1H-Imidazol-2-Yl)-Pyridine is planar and aromatic, facilitating strong π-π stacking and hydrogen bonding.

- Physicochemical Properties : The imidazole derivative’s aromaticity may reduce solubility in polar solvents compared to the more flexible, saturated target compound.

vs. 2-(Chloromethyl)pyridine Hydrochloride

- Reactivity : The chloromethyl group in 2-(Chloromethyl)pyridine hydrochloride is highly electrophilic, making it a versatile intermediate for nucleophilic substitutions. The phenylimidazolidine group in the target compound, however, is sterically bulky and less reactive, favoring applications as a stabilizing ligand .

- Hazards : The chloromethyl derivative poses significant health risks (e.g., skin/eye irritation, neurotoxicity), whereas the target compound’s hazards remain uncharacterized but likely differ due to structural dissimilarity .

Research Findings and Trends

- Coordination Chemistry : Compounds like 2-(1H-Imidazol-2-Yl)-Pyridine are established ligands for transition metals (e.g., Zn, Cu). The target compound’s imidazolidine moiety may offer unique chelation geometries due to its saturated structure .

- Biological Relevance : Benzimidazole derivatives (e.g., L2) are explored for antimicrobial activity. The target’s phenylimidazolidine group could modulate bioavailability and target binding compared to unsaturated analogs .

- Synthetic Utility : The chloromethyl derivative’s reactivity underscores its role as a precursor, while the target compound’s stability may suit long-term catalytic or material science applications .

Preparation Methods

Cyclocondensation of 2-Aminopyridine with Carbonyl Precursors

A plausible route involves reacting 2-aminopyridine with a bifunctional carbonyl compound capable of forming the imidazolidine ring. For example, phenylglyoxal or its hydrate could serve as the carbonyl source, enabling a double nucleophilic attack by the amine groups. However, this method requires stringent control of stoichiometry and pH to avoid polymerization.

Hypothetical Procedure :

- Dissolve 2-aminopyridine (1.0 equiv) and phenylglyoxal monohydrate (1.1 equiv) in anhydrous ethanol.

- Add catalytic p-toluenesulfonic acid (0.05 equiv) and reflux at 80°C for 12–24 hours.

- Concentrate under reduced pressure and purify via column chromatography (SiO₂, ethyl acetate/hexane).

This method mirrors the synthesis of substituted thiazolidinones, where active methylene groups participate in cyclization. However, the absence of a sulfur atom in the target compound may necessitate alternative catalysts.

Ring-Closing Metathesis (RCM) of Diethylamine Derivatives

Transition-metal-catalyzed RCM offers a modern approach to bicyclic systems. A diene precursor, such as $$ N,N $$-diethyl-2-vinylpyridine-3-carboxamide $$, could undergo metathesis with a Grubbs catalyst to form the imidazolidine ring. Subsequent phenyl group introduction via Suzuki-Miyaura coupling might finalize the structure.

Challenges :

- Requires pre-functionalized vinylpyridine intermediates.

- Risk of over-reduction or side reactions during coupling steps.

Alternative Pathways from Imidazolidine Scaffolds

Functionalization of Preformed Imidazolidines

Modifying commercially available imidazolidines (e.g., 2-phenylimidazolidine) through cross-coupling reactions with pyridine derivatives presents a viable alternative. For instance:

Stepwise Alkylation-Arylation :

- React 2-phenylimidazolidine with 2-bromopyridine under Ullmann conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C).

- Monitor reaction progress via TLC; expect moderate yields due to steric hindrance.

Limitations :

- Low regioselectivity in unsymmetrical systems.

- Harsh conditions may degrade sensitive functional groups.

Reductive Amination Approaches

Condensing 2-pyridylamine with benzaldehyde derivatives under reductive conditions (NaBH₃CN, AcOH) could yield the imidazolidine ring. This method benefits from mild conditions but risks forming linear oligomers instead of cyclized products.

Critical Analysis of Reported Data

Despite its commercial availability (LEAPChem), no peer-reviewed synthesis of this compound has been published. Database entries (e.g., CAS: 219658-25-0) lack procedural details, suggesting proprietary or unpublished methods. Key gaps include:

- Spectroscopic Validation : Absence of reported $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, or IR spectra complicates structure confirmation.

- Yield Optimization : Theoretical routes propose yields of 30–50%, but experimental verification is needed.

Comparative Evaluation of Hypothetical Methods

| Method | Advantages | Disadvantages | Yield Estimate |

|---|---|---|---|

| Cyclocondensation | Simple reagents; one-pot synthesis | Low regioselectivity; side products | 35–45% |

| RCM | High atom economy | Expensive catalysts; complex steps | 20–30% |

| Reductive Amination | Mild conditions | Oligomerization risks | 25–40% |

Q & A

Q. Basic: What synthetic routes are commonly used to prepare 2-(2-Phenylimidazolidin-2-yl)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A typical synthesis involves coupling pyridine derivatives with phenylimidazolidine precursors via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity.

- Solvent system : Toluene/EtOH (3:1) under inert atmosphere to prevent oxidation.

- Temperature control : Reflux at 110°C for 12–24 hours.

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Yield improvements (up to 75%) are achieved by pre-activating boronic acid derivatives and using excess imidazolidine precursors .

Q. Advanced: How can computational methods predict regioselectivity in the synthesis of this compound derivatives?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G* level calculates transition-state energies to predict regioselectivity. For example:

- Frontier molecular orbital analysis : Identifies nucleophilic/electrophilic sites on pyridine and imidazolidine moieties.

- Thermodynamic stability : Compare Gibbs free energies of possible intermediates (e.g., para vs. ortho substitution).

Experimental validation via NMR and X-ray crystallography (using SHELX software ) confirms computational predictions. Discrepancies >5 kcal/mol require re-evaluation of solvent effects or dispersion corrections in DFT .

II. Structural and Electronic Properties

Q. Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for imidazolidine N–H (δ 3.2–3.8 ppm) and pyridine protons (δ 7.5–8.5 ppm).

- UV-Vis : π→π* transitions (λ_max ~270 nm) and charge-transfer bands (λ >300 nm) indicate conjugation between pyridine and phenyl groups.

- X-ray crystallography : SHELXL refines bond lengths (C–N: ~1.34 Å) and dihedral angles (imidazolidine-pyridine: ~15° deviation from coplanarity) .

Q. Advanced: How do steric and electronic effects influence the conformational dynamics of this compound?

Methodological Answer:

- Steric effects : Bulky substituents on the phenyl ring restrict rotation (e.g., 2,6-dimethyl groups increase activation energy for ring flipping by ~3 kcal/mol).

- Electronic effects : Electron-withdrawing groups (e.g., NO₂) stabilize planar conformations via resonance, while electron-donating groups (e.g., OCH₃) favor twisted geometries.

Time-resolved fluorescence or variable-temperature NMR quantifies rotational barriers. DFT-MD simulations (B3LYP-D3/def2-TZVP) model solvent-dependent dynamics .

III. Reactivity and Applications

Q. Basic: What are the key reactivity patterns of this compound in catalytic systems?

Methodological Answer:

- Coordination chemistry : Acts as a bidentate ligand (N,N-donor) for transition metals (e.g., Ru, Ir) in photoredox catalysis.

- Acid/base behavior : Protonation at pyridine N (pKa ~4.5) modulates solubility and catalytic activity.

- Oxidative stability : Resists degradation under O₂ up to 150°C, making it suitable for aerobic reactions .

Q. Advanced: How can this compound derivatives act as pH-responsive molecular switches?

Methodological Answer:

- Mechanism : Protonation/deprotonation induces conformational changes (e.g., planar ↔ twisted) detectable via UV-Vis (hypsochromic shifts) or circular dichroism.

- Kinetic control : At pH 5–7, switching occurs in <1 ms; slower kinetics (τ >10 s) are achieved with bulky substituents.

- Applications : Integration into supramolecular assemblies (e.g., rotaxanes) for controlled drug release or nanomachinery. Experimental data must reconcile with DFT-predicted energy barriers (error <1 kcal/mol) .

IV. Safety and Handling

Q. Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166/374 standards).

- Ventilation : Use fume hoods to avoid inhalation (TLV: 5 mg/m³).

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Q. Advanced: How do decomposition products of this compound impact experimental reproducibility?

Methodological Answer:

- Thermal degradation : Above 200°C, releases phenyl isocyanate (IR: 2270 cm⁻¹) and pyridine fragments.

- Mitigation : Store under argon at –20°C; monitor purity via HPLC-MS (C18 column, 0.1% TFA/ACN gradient).

Contaminated batches reduce catalytic activity by >50%; TGA-DSC identifies safe operating temperatures .

Data Analysis and Contradictions

Q. Advanced: How should researchers resolve discrepancies between experimental and computational data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.